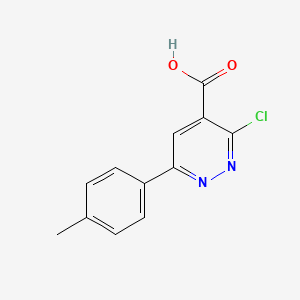

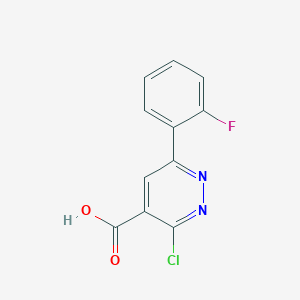

4-(间甲苯基)-1H-1,2,3-三唑-5-羧酸

描述

Triazoles are a class of five-membered heterocyclic compounds containing three nitrogen atoms. They can exist in two isomeric forms: 1,2,3-triazoles and 1,2,4-triazoles . Carboxylic acids are organic compounds that contain a carboxyl group (-COOH). The compound you mentioned seems to be a fusion of these two functional groups.

Synthesis Analysis

The synthesis of triazole derivatives often involves the reaction of azides with alkynes, a process known as click chemistry . Carboxylic acids can be synthesized in various ways, including the oxidation of primary alcohols or aldehydes, the hydrolysis of nitriles, amides, esters, or acyl chlorides, or the carboxylation of Grignard reagents .

Molecular Structure Analysis

The molecular structure of triazoles consists of a five-membered ring with three nitrogen atoms and two carbon atoms. Carboxylic acids have a carbonyl group (C=O) and a hydroxyl group (-OH) on the same carbon .

Chemical Reactions Analysis

Triazoles are known for their stability and resistance to oxidation and reduction. They can undergo N-alkylation and N-arylation reactions, among others . Carboxylic acids can react with bases to form salts, with alcohols to form esters, and with ammonia to form amides .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure and the functional groups it contains. For example, carboxylic acids are polar due to the presence of the polar C=O and O-H bonds, and they can form hydrogen bonds, which gives them relatively high boiling points for their molecular weights .

科学研究应用

合成与结构研究

4-(间甲苯基)-1H-1,2,3-三唑-5-羧酸及其衍生物主要用于合成复杂分子和材料。这些化合物对于基于三唑骨架的肽模拟物和生物活性化合物的创建至关重要。值得一提的是,使用钌催化的环加成反应合成 5-氨基-1,2,3-三唑-4-羧酸酯,得到用于制备含三唑的二肽的氨基酸。这些肽以转角诱导剂的典型结构基序而闻名,并已用于合成作为 HSP90 抑制剂的三唑 (Ferrini 等,2015)。

3,5-二(间和对甲苯基)-1,2,4-三唑已通过一系列涉及福尔马林和 2,5-二甲苯基-1,3,4-恶二唑的反应获得。这些三唑的氧化导致形成 3,5-双(羧基苯基)-1,2,4-三唑,可以进一步改性形成二酯和二酰肼 (Sultangareev 等,1978)。

抗真菌和抗菌特性

衍生自 4-(间甲苯基)-1H-1,2,3-三唑-5-羧酸的化合物表现出有效的抗真菌和抗菌特性。具体来说,一系列 3-[(4,5-二苯基-2-取代芳基/杂芳基)-1H-咪唑-1-基]-1H-1,2,4-三唑-5-羧酸衍生物对各种细菌菌株和病原体(如白色念珠菌、肺炎链球菌、大肠杆菌和化脓性链球菌)表现出高活性 (Nikalje 等,2015)。

缓蚀

这些三唑衍生物也因其作为缓蚀剂的潜力而受到研究。值得注意的是,研究了某些合成的三唑有机型化合物在酸性介质中对低碳钢的缓蚀作用,表明抑制效率取决于分子的结构,特别是甲基在甲苯基取代基上的位置 (Bentiss 等,2002)。

安全和危害

作用机制

Target of action

The compound is a derivative of 1,2,3-triazole, a class of compounds known for their diverse biological activities .

Mode of action

Many 1,2,3-triazole derivatives are known to interact with their targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and dipole-dipole interactions .

Biochemical pathways

Without specific information on the compound’s targets and mode of action, it’s difficult to predict the biochemical pathways it might affect. 1,2,3-triazole derivatives are known to affect various biochemical pathways depending on their specific targets .

Result of action

1,2,3-triazole derivatives are known to have various biological effects, including antiviral, anti-inflammatory, and anticancer activities .

属性

IUPAC Name |

5-(3-methylphenyl)-2H-triazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c1-6-3-2-4-7(5-6)8-9(10(14)15)12-13-11-8/h2-5H,1H3,(H,14,15)(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNMVYTMLGXYKFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NNN=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

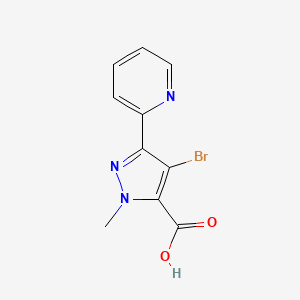

![Ethyl 3-bromo-5,7-dimethylimidazo[1,2-a]pyrimidine-2-carboxylate](/img/structure/B1472315.png)

![3-(Aminomethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide](/img/structure/B1472321.png)

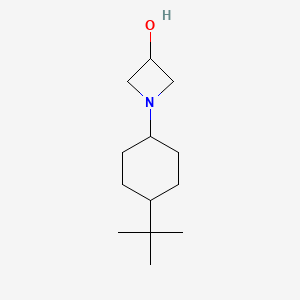

![2-(Methylamino)-1-[4-(morpholin-4-yl)piperidin-1-yl]ethan-1-one](/img/structure/B1472322.png)

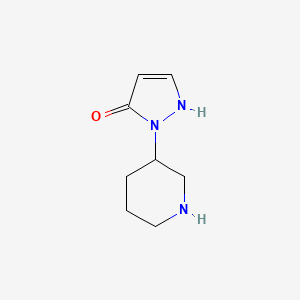

![(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-7-yl)methanamine](/img/structure/B1472328.png)

![2-Cyclohexyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B1472329.png)

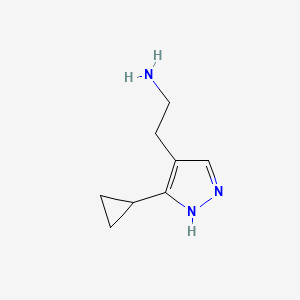

![(3-Ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-7-yl)methanamine](/img/structure/B1472337.png)